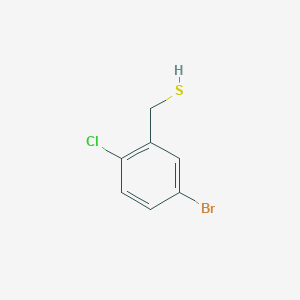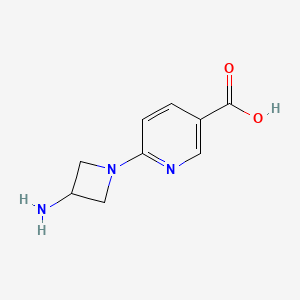
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a pyridine ring substituted with an aminoazetidine group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with an azetidine compound under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final product isolation. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
- 6-(3-Aminoazetidin-1-yl)nicotinic acid
- 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylate
Comparison: Compared to its analogs, 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This structural uniqueness can result in different reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
6-(3-aminoazetidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c10-7-4-12(5-7)8-2-1-6(3-11-8)9(13)14/h1-3,7H,4-5,10H2,(H,13,14) |
InChIキー |
TXKXXALBPUVSMA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
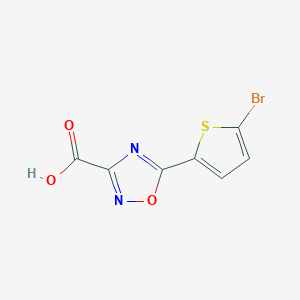
![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)
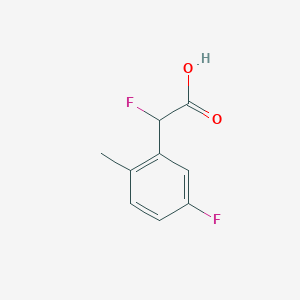
![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
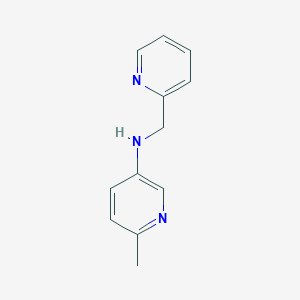
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)

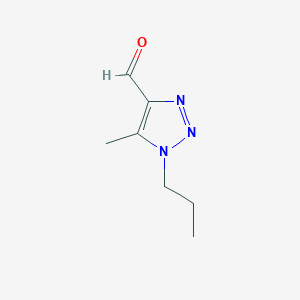
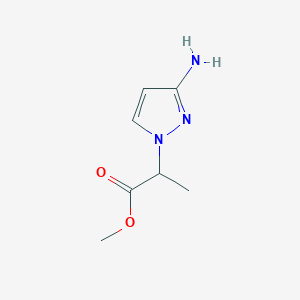

![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)

